molecular formula C15H20N4O4 B2619741 2-[2-(4-methylpiperazino)ethyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 866133-07-5

2-[2-(4-methylpiperazino)ethyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2619741
CAS RN: 866133-07-5
M. Wt: 320.349
InChI Key: GGMLKVXNCVOXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[2-(4-methylpiperazino)ethyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one” is a chemical substance used in scientific research . Its unique structure and properties make it suitable for various applications, including drug discovery and development, as well as in materials science and catalysis.


Synthesis Analysis

A series of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles were synthesized from o-phenylenediamine, ethyl cyanoacetate, chloroacetyl piperazine, and haloalkane/benzyl chloride by multi-step reactions . The structures of the target compounds were elucidated by IR, 1H NMR, MS, and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-(4-methylpiperazino)ethyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one” include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .

Scientific Research Applications

Anti-Inflammatory Agents

The compound has been associated with anti-inflammatory activity. It has been found to reduce the number of writhings induced by acetic acid in a dose-dependent manner . This suggests that it could be used in the development of new anti-inflammatory drugs.

Antiproliferative Activity

Piperazine analogs, which include this compound, have shown potent antiproliferative activity against various types of tumors, including colon, prostate, breast, lung, and leukemia . This suggests potential applications in cancer treatment.

Histamine H4 Receptor Ligands

The compound has been associated with activity as a ligand for the histamine H4 receptor . This receptor is involved in inflammatory and immunological processes, suggesting potential applications in the treatment of immune diseases .

Antibacterial Activity

Some derivatives of the compound have shown promising antibacterial activity . This suggests potential applications in the development of new antibacterial drugs.

Antidepressant and Antipsychotic Drugs

Piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states, including antidepressant and antipsychotic drugs . This suggests potential applications in the treatment of mental health disorders.

Parkinson’s and Alzheimer’s Disease Treatment

Piperazine is also a component in potential treatments for Parkinson’s and Alzheimer’s disease . This suggests potential applications in the treatment of neurodegenerative disorders.

Gene Delivery Vehicles

The compound could potentially be used in the synthesis of biodegradable ionizable lipids for building inhalable delivery vehicles for mRNA and CRISPR-Cas9 gene editors .

Improved Synthesis of Quinazoline Derivatives

The compound has been used in the improved synthesis of quinazoline derivatives . These derivatives show a wide variety of biological activities, suggesting potential applications in various areas of medicinal chemistry .

properties

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)ethyl]-6-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-17-6-8-18(9-7-17)5-4-14-15(20)16-12-10-11(19(21)22)2-3-13(12)23-14/h2-3,10,14H,4-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMLKVXNCVOXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2C(=O)NC3=C(O2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-methylpiperazino)ethyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one

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